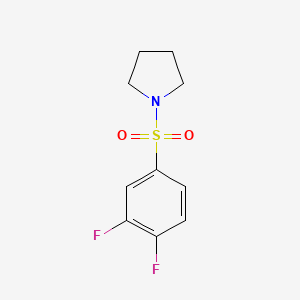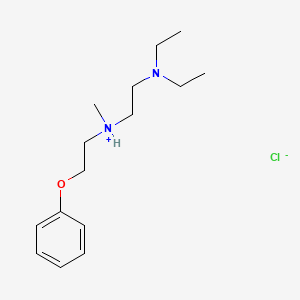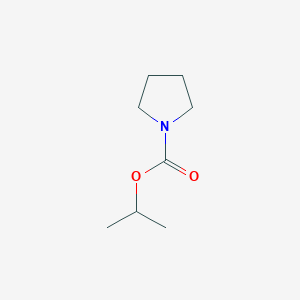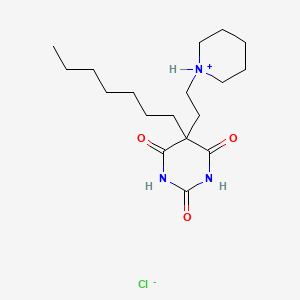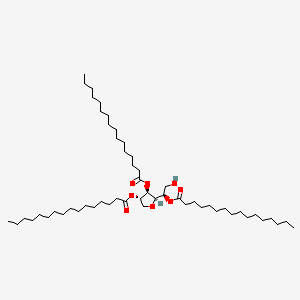
Sorbitan, trihexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorbitan, trihexadecanoate is a type of sorbitan ester, which is derived from the dehydration of sorbitol. Sorbitan esters are commonly used as surfactants and emulsifying agents in various industries, including food, cosmetics, and pharmaceuticals. This compound, specifically, is an ester formed by the reaction of sorbitan with hexadecanoic acid (palmitic acid).
准备方法
Synthetic Routes and Reaction Conditions
Sorbitan, trihexadecanoate is synthesized through the esterification of sorbitan with hexadecanoic acid. The reaction typically involves heating sorbitan and hexadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C and 200°C, to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors equipped with efficient mixing and heating systems. The removal of water is achieved through vacuum distillation or by using azeotropic distillation techniques. The final product is purified through filtration and distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Sorbitan, trihexadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into sorbitan and hexadecanoic acid.
Oxidation: The ester can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Sorbitan and hexadecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
Substitution: Substituted esters with different functional groups.
科学研究应用
Sorbitan, trihexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, food products, and industrial emulsions
作用机制
The mechanism of action of sorbitan, trihexadecanoate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This property is due to the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and fats, stabilizing emulsions and dispersions .
相似化合物的比较
Sorbitan, trihexadecanoate can be compared with other sorbitan esters, such as:
Sorbitan monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.
Sorbitan monooleate: An ester of sorbitan and oleic acid, commonly used in pharmaceuticals and cosmetics.
Sorbitan tristearate: An ester of sorbitan and three stearic acid molecules, used as a stabilizer in food products .
Each of these compounds has unique properties based on the fatty acid used in the esterification process, affecting their hydrophilic-lipophilic balance (HLB) and their suitability for different applications.
属性
CAS 编号 |
54140-20-4 |
|---|---|
分子式 |
C54H102O8 |
分子量 |
879.4 g/mol |
IUPAC 名称 |
[(3S,4R,5R)-4-hexadecanoyloxy-5-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]oxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C54H102O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50(56)60-48(46-55)53-54(62-52(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)49(47-59-53)61-51(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48-49,53-55H,4-47H2,1-3H3/t48-,49+,53-,54-/m1/s1 |
InChI 键 |
NVANJYGRGNEULT-BDZGGURLSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




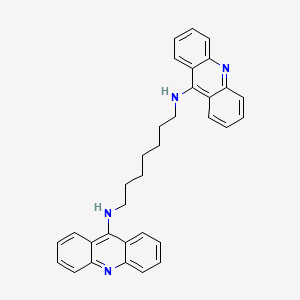
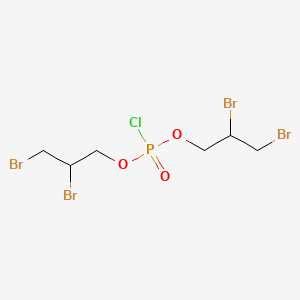



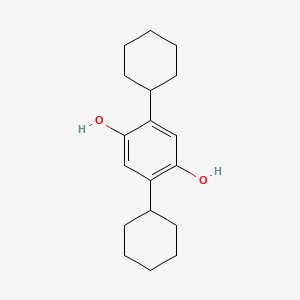
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
